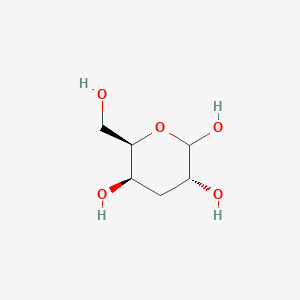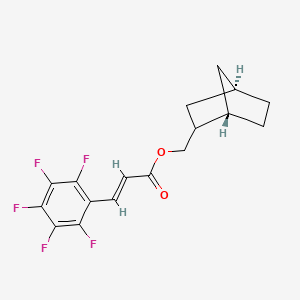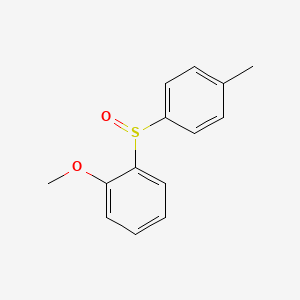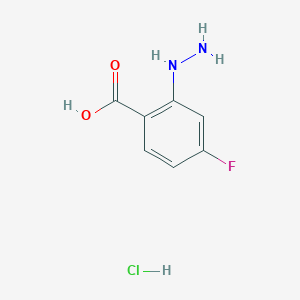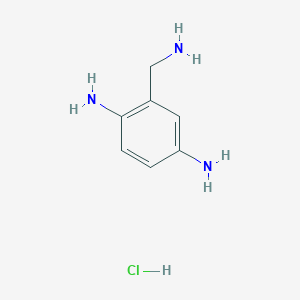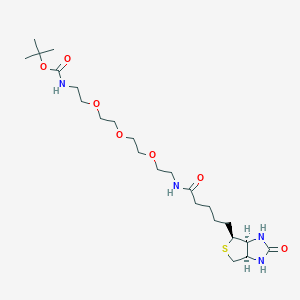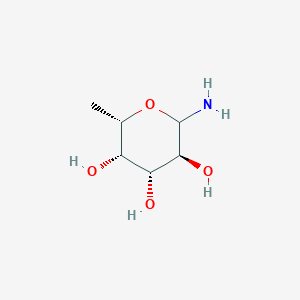
Fucosylamine
Vue d'ensemble
Description
Fucosylamine is a useful research compound. Its molecular formula is C6H13NO4 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fucosylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fucosylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cell-Cell Interaction and Immune System Regulation : Fucosylation is crucial in cell-cell interaction, signaling processes, and the regulation of immune cell development and function. It has promising clinical applications in treating diseases like sickle cell disease, rheumatoid arthritis, and in tumor inhibition and chemoresistance reversal (Li, Hsu, Mountz, & Allen, 2018).
Blood Transfusion Reactions and Host-Microbe Interactions : Fucose-containing glycans play important roles in blood transfusion reactions, leukocyte-endothelial adhesion, host-microbe interactions, and signaling events by the Notch receptor family in mammals (Becker & Lowe, 2003).
Cancer Research : Fucosylation modulates cell surface proteins and signaling pathways in cancer. It is being explored for diagnostic, prognostic, and therapeutic approaches in cancer treatment (Keeley, Yang, & Lau, 2019).
Tumor-Associated Carbohydrates : Fucosyltransferase from human milk can synthesize tumor-associated trimeric X determinants. These function as ligands for selectin-type cell-adhesion molecules and may play a role in the invasion and metastasis of carcinoma (de Vries, Norberg, Lönn, & van den Eijnden, 1993).
Inhibition of Cellular Fucosylation : 6-Alk-Fuc is a potent inhibitor of cellular fucosylation, with potential uses in basic and clinical science, especially in stopping hepatoma cell migration and invasion (Kizuka et al., 2017).
Prostate Cancer Research : Fucosylation analysis can identify glycoproteins associated with aggressive prostate cancer cell lines, aiding in understanding their invasive activity (Zhou et al., 2017).
Therapeutic Targeting : Fucosylation has essential functions in organ and immune development and homeostasis, and can be targeted therapeutically to impair or block tumor progression and modulate antitumor immunity (Adhikari et al., 2022).
Anti-Inflammatory and Anticancer Activities : Fucosylated chondroitin sulfate exhibits various activities beneficial in hemodialysis, cellular growth modulation, fibrosis, hyperglycemia, and in anti-angiogenic and anticoagulant applications (Pomin, 2014).
Role in Notch Signaling and Inflammation : Fucosylation is significant for Notch signaling and is involved in various pathological conditions, including inflammation and cancer (Miyoshi, Moriwaki, & Nakagawa, 2007).
Gastrointestinal Health and Host-Microbe Symbiosis : Fucose plays a protective role in both gut-centered and systemic infection and inflammation, acting as a food source for beneficial gut symbionts and suppressing the virulence of pathogens (Pickard & Chervonsky, 2015).
Propriétés
IUPAC Name |
(3S,4R,5S,6S)-2-amino-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c1-2-3(8)4(9)5(10)6(7)11-2/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5-,6?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVXFQMLZSPQLB-DHVFOXMCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)N)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)N)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fucosylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![benzyl [(1S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] carbonate](/img/structure/B8119713.png)
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-cyanopropoxy)oxan-2-yl]methyl acetate](/img/structure/B8119719.png)
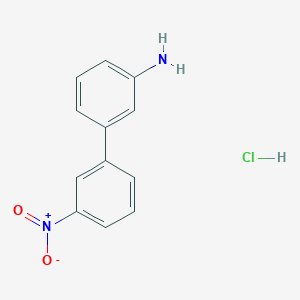
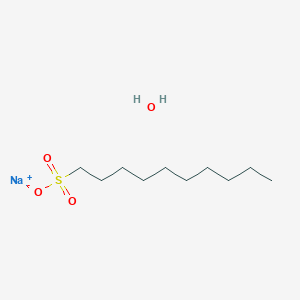

![1-[2-[2-[4,5-Dimethoxy-2-[3-(2-methylphenyl)prop-1-en-2-yl]cyclohexyl]oxy-4,5-dimethoxycyclohexyl]prop-2-enyl]-2-methylbenzene](/img/structure/B8119745.png)
